

6-Phenylpicolinaldehyde: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **6-Phenylpicolinaldehyde**

Cat. No.: **B131957**

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An In-depth Examination of the Chemical Structure, Properties, and Synthetic Strategies of a Promising Heterocyclic Aldehyde

Abstract

6-Phenylpicolinaldehyde, a substituted pyridine derivative, stands as a molecule of significant interest for researchers in synthetic and medicinal chemistry. Its unique structure, incorporating a phenyl group on the pyridine ring adjacent to a reactive aldehyde, presents a versatile scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the known chemical and physical properties of **6-Phenylpicolinaldehyde**, outlines plausible synthetic methodologies, and discusses its potential applications in drug discovery based on the activities of structurally related compounds. While detailed experimental data remains limited in publicly accessible literature, this document serves as a foundational resource for scientists and drug development professionals.

Chemical Structure and Properties

6-Phenylpicolinaldehyde, systematically named 6-phenylpyridine-2-carbaldehyde, is an organic compound with the chemical formula $C_{12}H_9NO$.^[1] The molecule features a pyridine ring substituted at the 2-position with an aldehyde group and at the 6-position with a phenyl group.

The key physicochemical properties of **6-Phenylpicolinaldehyde** are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	6-phenylpyridine-2-carbaldehyde	[1]
Synonyms	6-Phenylpicolinaldehyde, 6-Phenylpyridine-2-carboxaldehyde	[1]
CAS Number	157402-44-3	
Molecular Formula	C ₁₂ H ₉ NO	[1]
Molecular Weight	183.21 g/mol	[1]
Appearance	Solid-Liquid Mixture	
Melting Point	85-90 °C	
Boiling Point	326.0 ± 30.0 °C at 760 mmHg	
Density	1.147 g/cm ³	[1]
Flash Point	159 °C	
SMILES	O=Cc1ccccc(n1)c2ccccc2	[1]

Synthesis and Reactivity

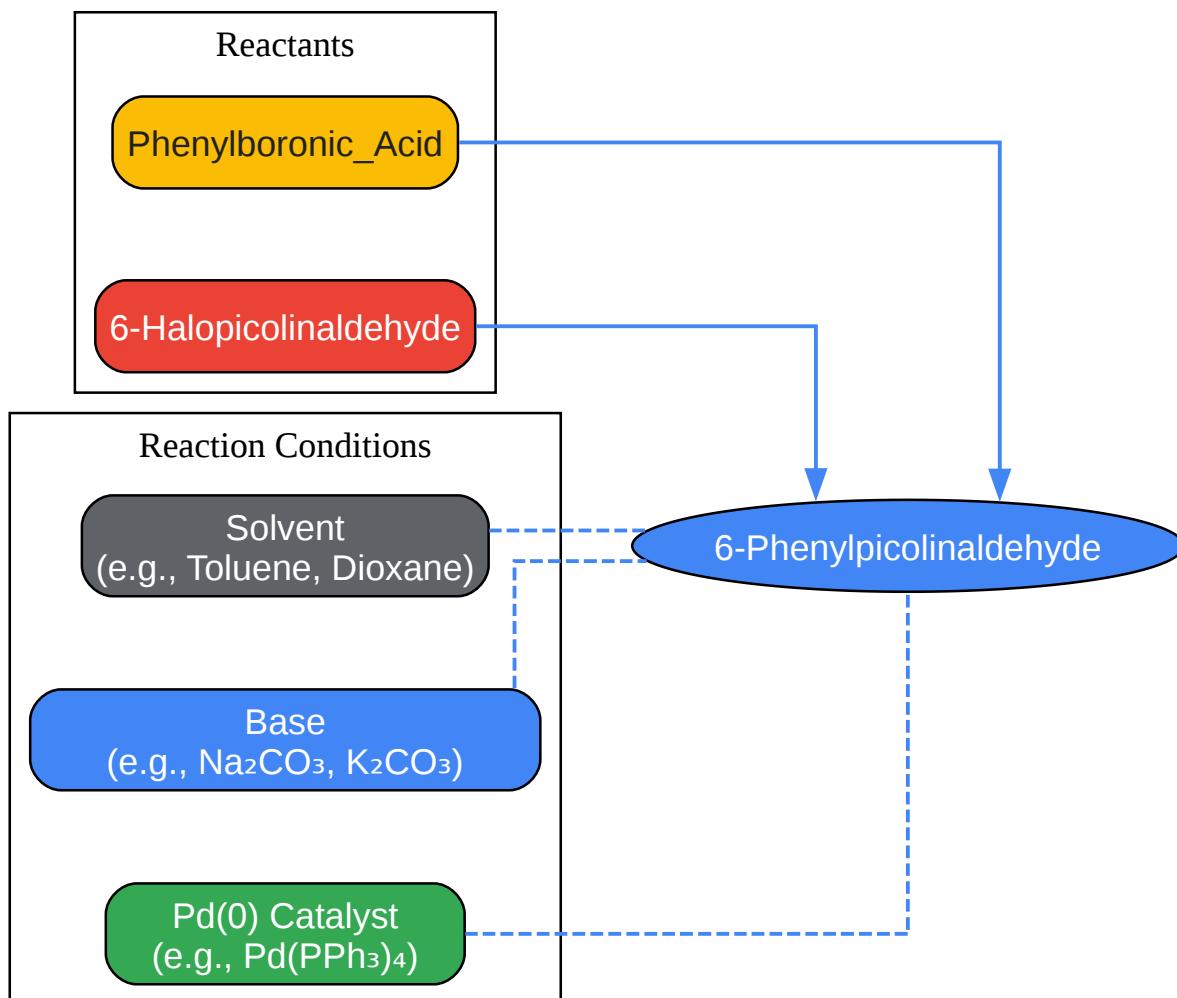
While specific, detailed experimental protocols for the synthesis of **6-Phenylpicolinaldehyde** are not readily available in peer-reviewed literature, its structure suggests several viable synthetic routes based on established organic chemistry reactions.

Proposed Synthetic Pathways

Two primary strategies for the synthesis of **6-Phenylpicolinaldehyde** are the Suzuki-Miyaura cross-coupling reaction and the oxidation of a corresponding alcohol precursor.

2.1.1. Suzuki-Miyaura Cross-Coupling

This approach would likely involve the palladium-catalyzed coupling of a 6-halopicolinaldehyde (e.g., 6-bromo- or 6-chloropicolinaldehyde) with phenylboronic acid. The general workflow for this reaction is depicted in the diagram below.



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Fig. 1: Proposed Suzuki-Miyaura coupling for **6-Phenylpicolinaldehyde** synthesis.

Experimental Protocol (General, not specific to **6-Phenylpicolinaldehyde**):

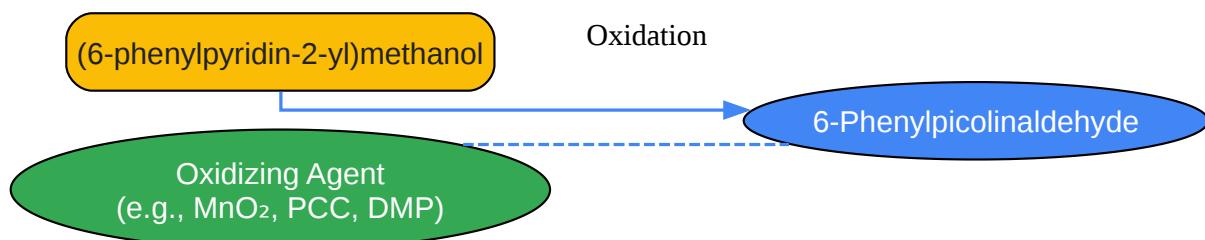
A general procedure for a Suzuki-Miyaura coupling reaction would involve:

- Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

- Reagent Addition: The 6-halopicolinaldehyde, phenylboronic acid, palladium catalyst, and base are added to a suitable solvent.
- Heating: The reaction mixture is heated to a temperature appropriate for the chosen catalyst and solvent system, typically between 80-120 °C.
- Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
- Purification: The crude product is purified, typically by column chromatography, to yield the pure **6-Phenylpicolinaldehyde**.

2.1.2. Oxidation of (6-phenylpyridin-2-yl)methanol

An alternative synthetic route involves the oxidation of the corresponding alcohol, (6-phenylpyridin-2-yl)methanol. This precursor could be synthesized via a Grignard reaction between 2-bromo-6-phenylpyridine and formaldehyde, or by the reduction of a corresponding carboxylic acid or ester. The oxidation step can be achieved using a variety of mild oxidizing agents.



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Fig. 2: Oxidation of (6-phenylpyridin-2-yl)methanol to **6-Phenylpicolinaldehyde**.

Experimental Protocol (General, not specific to **6-Phenylpicolinaldehyde**):

A general procedure for the oxidation of an alcohol to an aldehyde would involve:

- **Dissolution:** The starting alcohol, (6-phenylpyridin-2-yl)methanol, is dissolved in a suitable organic solvent (e.g., dichloromethane, acetone).
- **Addition of Oxidant:** A mild oxidizing agent such as manganese dioxide (MnO_2), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP) is added to the solution.
- **Reaction Monitoring:** The reaction is stirred at room temperature and monitored by TLC.
- **Work-up:** Once the starting material is consumed, the reaction mixture is filtered to remove the oxidant and any byproducts.
- **Purification:** The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Chemical Reactivity

The aldehyde functional group in **6-Phenylpicolinaldehyde** is expected to undergo typical reactions of aldehydes, such as:

- Oxidation to the corresponding carboxylic acid (6-phenylpicolinic acid).
- Reduction to the corresponding alcohol ((6-phenylpyridin-2-yl)methanol).
- Nucleophilic addition reactions, including the formation of imines, cyanohydrins, and acetals.
- Wittig reaction to form alkenes.
- Reductive amination to form substituted amines.

Spectroscopic Characterization (Predicted)

While experimental spectra for **6-Phenylpicolinaldehyde** are not readily available in public databases, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons of the pyridine ring, and the protons of the phenyl ring.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aldehyde-H	9.5 - 10.5	Singlet (s)	1H
Pyridine-H (positions 3, 4, 5)	7.5 - 8.5	Multiplet (m) or distinct doublets/triplets	3H
Phenyl-H (ortho, meta, para)	7.2 - 8.0	Multiplet (m)	5H

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon at a significantly downfield chemical shift.

Carbon	Predicted Chemical Shift (δ , ppm)
Aldehyde C=O	190 - 200
Pyridine & Phenyl Carbons	120 - 160

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **6-Phenylpicolinaldehyde** is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.

Functional Group	Vibration	Expected Wavenumber (cm^{-1})
C=O (aldehyde)	Stretch	1690 - 1740 (strong)
C-H (aldehyde)	Stretch	2720 - 2820 (two weak bands)
C=C and C=N (aromatic)	Stretch	1450 - 1600
C-H (aromatic)	Stretch	> 3000

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak $[M]^+$ would be expected at an m/z value corresponding to the molecular weight of the compound (183.21).

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no direct research on the biological activity of **6-Phenylpicolinaldehyde**, the 6-phenylpyridine scaffold is present in a number of compounds with interesting pharmacological properties. For instance, derivatives of 6-phenylnicotinohydrazide have been investigated for their antitubercular and antimicrobial activities.^{[2][3]} This suggests that **6-Phenylpicolinaldehyde** could serve as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

The aldehyde group provides a convenient handle for chemical modifications, allowing for the introduction of various pharmacophores through reactions such as reductive amination or condensation. This could lead to the generation of libraries of compounds for screening against various biological targets.

Conclusion

6-Phenylpicolinaldehyde is a heterocyclic aldehyde with a chemical structure that makes it an attractive building block for synthetic and medicinal chemists. While detailed experimental data is not widely published, its physicochemical properties are known, and its synthesis can be approached through well-established synthetic methodologies. The potential for this compound to serve as a precursor to biologically active molecules warrants further investigation by the research community. This guide provides a foundational understanding of **6-Phenylpicolinaldehyde** to aid in such future explorations.

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